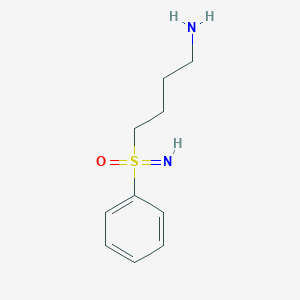

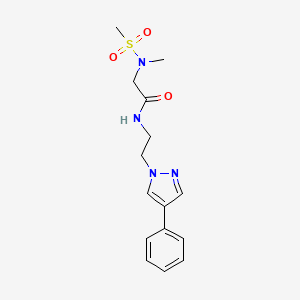

4-(Phenylsulfonimidoyl)butan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

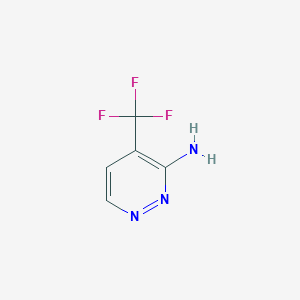

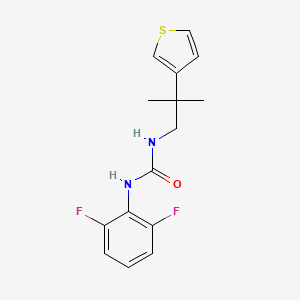

“4-(Phenylsulfonimidoyl)butan-1-amine” is an organic compound that belongs to the class of organic compounds known as phenylbutylamines . These are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by a butan-1-amine .

Synthesis Analysis

The synthesis of amines like “4-(Phenylsulfonimidoyl)butan-1-amine” can be achieved through various methods. One common method starts with a simple amine or ammonia and builds up the carbon framework by alkylation or arylation reactions . Another method involves the reduction of compounds with the same carbon-nitrogen framework as in the desired amine . A third group of reactions relies on the fact that amides can usually be converted to amines, either by reduction, hydrolysis, or rearrangement .Molecular Structure Analysis

The molecular structure of “4-(Phenylsulfonimidoyl)butan-1-amine” can be analyzed using various spectroscopic techniques. The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra. The location is dependent on the amount of hydrogen bonding and the sample’s concentration . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .Chemical Reactions Analysis

Amines, including “4-(Phenylsulfonimidoyl)butan-1-amine”, are known for their ability to act as weak organic bases . They can react with acids to form salts soluble in water . They can also undergo various reactions such as alkylation, arylation, reduction, and rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely. Amines are known for their ability to act as weak organic bases . They can form salts with acids, which are soluble in water . The exact physical and chemical properties of “4-(Phenylsulfonimidoyl)butan-1-amine” are not available in the search results.Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines, closely related to the chemical structure of interest, are utilized for the asymmetric synthesis of amines, highlighting their versatility as intermediates. These compounds facilitate the synthesis of a wide range of enantioenriched amines, including alpha-branched amines, amino acids, and amino alcohols, showcasing their significance in creating complex organic molecules with specific chiral configurations (Ellman, Owens, & Tang, 2002).

Green Chemistry and Catalysis

4-(Succinimido)-1-butane sulfonic acid has been identified as an efficient and reusable Brönsted acid catalyst, promoting the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. This catalyst is praised for its high yield, clean reaction profile, simplicity, and short reaction times, marking a significant advance in environmentally friendly chemical synthesis (Khaligh, 2015).

Novel Nanocatalysts for Fine Chemicals

Pd-nanoparticles confined within a hollow polymeric framework demonstrate outstanding catalytic performance in key reactions for the synthesis of fine chemicals, leveraging the unique properties of both heterogeneous and homogeneous catalysts. This innovative approach allows for high selectivity and yield under mild conditions, underscoring the potential of using nano-engineered catalysts in chemical synthesis (Nemygina et al., 2016).

Advanced Drug Synthesis Techniques

The chemical serves as a precursor or intermediate in synthesizing complex molecules, including pharmaceuticals, demonstrating its crucial role in developing new therapeutic agents. For instance, its derivatives have been explored for inhibiting specific enzymes, highlighting its potential in medicinal chemistry for creating novel treatments for various diseases (Kazancioglu & Senturk, 2020).

Biocatalysis and Enzyme Inhibition

In biocatalysis, derivatives of 4-(Phenylsulfonimidoyl)butan-1-amine have shown promising results in the kinetic resolution of primary amines, providing a highly selective method for separating enantiomers at elevated temperatures. This application is crucial for producing enantiopure compounds, which are essential in various industries, including pharmaceuticals (Nechab et al., 2007).

properties

IUPAC Name |

4-(phenylsulfonimidoyl)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c11-8-4-5-9-14(12,13)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQMZVCUKXSFAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=N)(=O)CCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylsulfonimidoyl)butan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-morpholinoethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2747847.png)

![2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2747852.png)

![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol](/img/structure/B2747859.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2747860.png)

![4-(6-Chloro-2-methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine](/img/structure/B2747863.png)

![Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2747865.png)